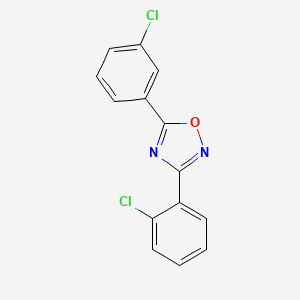![molecular formula C14H18ClN3O2S B5885810 ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.
Mechanism of Action
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate exerts its neuroprotective effects by inhibiting the activity of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Once activated, JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. Inhibition of JNK activity by this compound prevents the phosphorylation of these downstream targets, thereby reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activity, the reduction of oxidative stress and inflammation, the promotion of neuronal survival, and the improvement of cognitive function. This compound has also been shown to have a favorable safety profile in both preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has several advantages as a research tool in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models. However, this compound also has limitations as a research tool. It is not specific to JNK and can inhibit other kinases in vitro. It also has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the development of more specific JNK inhibitors that can selectively target different isoforms of JNK. Another area of focus is the evaluation of this compound in combination with other neuroprotective agents, such as antioxidants and anti-inflammatory drugs. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and for longer periods of time.
Synthesis Methods
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is synthesized through a multi-step process involving the reaction of 3-chloroaniline with carbon disulfide to form 3-chloroanilinothiocarbamide. The resulting compound is then reacted with ethyl piperazine-1-carboxylate to form this compound.
Scientific Research Applications
Ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from oxidative stress and inflammation, promote neuronal survival, and improve cognitive function. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-8-6-17(7-9-18)13(21)16-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFHCADTAVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
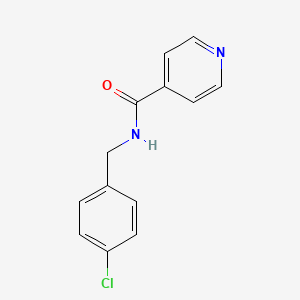
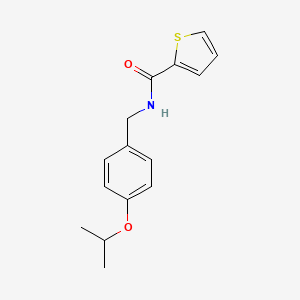
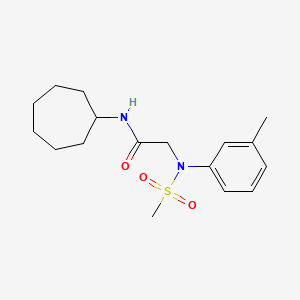
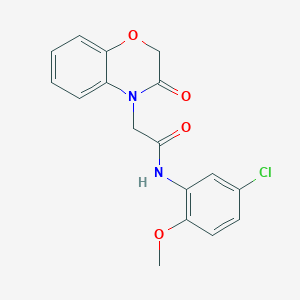
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
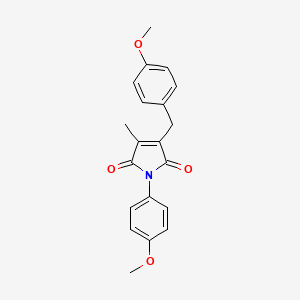
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)
